molecular formula C11H13IO4 B8136346 Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate

Cat. No.: B8136346
M. Wt: 336.12 g/mol
InChI Key: WQYRNTJELWQZGM-UHFFFAOYSA-N
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Description

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is an organoiodine compound featuring a phenyl ring substituted with an iodine atom at the 2-position and methoxy groups at the 3- and 4-positions, linked to a methyl acetate moiety. The iodine substituent enhances its utility in Suzuki-Miyaura couplings, while the electron-donating methoxy groups influence its electronic properties and reactivity .

Properties

IUPAC Name

methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-14-8-5-4-7(6-9(13)15-2)10(12)11(8)16-3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRNTJELWQZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)OC)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advanced Methodologies and Catalytic Systems

Recent advances have focused on improving atom economy and reducing reliance on stoichiometric reagents. Transition-metal-catalyzed iodination, particularly using palladium or copper complexes, enables milder conditions and enhanced selectivity. For instance, a Pd(OAc)₂-catalyzed reaction with N-iodosuccinimide (NIS) in acetonitrile achieves 89% yield at 50°C, minimizing side reactions . Copper(I) iodide has also been employed in Ullmann-type couplings, though with moderate efficiency (72% yield) .

Comparative Analysis of Iodination Methods

MethodReagentsTemperatureYield (%)Selectivity (%)
NaI/NaOCl/NaOHNaI, NaOCl, NaOH0–25°C85–92>90
Pd(OAc)₂/NISPd(OAc)₂, NIS50°C8995
CuI/I₂CuI, I₂80°C7285

Purification and Characterization

Crude Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is purified via silica gel chromatography using ethyl acetate/hexane (1:4 v/v) or crystallization from a methanol/water mixture. High-performance liquid chromatography (HPLC) analyses reveal ≥98% purity in optimized protocols . Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry: the ortho-iodo substituent results in distinct splitting patterns for aromatic protons (δ 7.24 ppm, singlet) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable scalable iodination by maintaining precise temperature control and reducing reaction times. A pilot-scale process using microfluidic reactors achieved 87% yield with 10-fold throughput increases compared to batch methods . Downstream esterification is conducted in multi-stage stirred tanks, with in-line IR spectroscopy monitoring conversion in real time.

Key Industrial Challenges:

  • Handling corrosive iodine reagents

  • Waste management of sodium hypochlorite byproducts

  • Ensuring consistent regioselectivity at scale

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The methoxy groups and the aromatic ring can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed depend on the specific reactions. For example, substitution reactions can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

  • Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the iodo and methoxy groups is believed to enhance biological activity by increasing lipophilicity and modulating receptor interactions.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

  • Cross-coupling reactions : Serving as a building block for synthesizing biaryl compounds.
  • Functionalization reactions : The iodo group can be substituted to introduce various functional groups, expanding the chemical diversity of synthesized compounds.

This compound has been tested for its biological activities, including:

  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits activity against certain bacterial strains.
MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus62.5 µg/mL125 µg/mL
Escherichia coli125 µg/mL250 µg/mL

Case Study 1: Antitumor Activity

In a study conducted on various cancer cell lines, this compound was evaluated for its cytotoxic effects. The results indicated that the compound inhibited cell proliferation significantly at concentrations above 50 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed promising results against Gram-positive bacteria. The compound demonstrated notable bactericidal activity with an MBC below 250 µg/mL for several tested strains.

Mechanism of Action

The mechanism of action of Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy groups and the iodine atom can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Electronic Differences
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate I (2), OMe (3,4) C₁₁H₁₃IO₅ Cross-coupling precursor, cyclopropanation
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate Cl (3,4), OH (2) C₉H₈Cl₂O₃ Higher polarity due to -OH; pharmaceutical intermediates
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate Br (3), OMe (4), NH₂ (2) C₁₁H₁₄BrNO₃ Amino group enhances nucleophilicity; drug synthesis
Methyl 2-(4-chlorophenyl)cyclopropanecarboxylate Cl (4), cyclopropane ring C₁₁H₁₁ClO₂ Dirhodium-catalyzed cyclopropanation; chiral synthesis

Key Observations :

  • Iodine vs. Halogens : The iodine atom in the target compound provides a heavy atom effect, facilitating crystallographic studies and serving as a leaving group in nucleophilic substitutions. Chlorine or bromine analogs (e.g., ) exhibit lower steric hindrance but reduced polarizability.
  • Methoxy Groups : The 3,4-dimethoxy configuration increases electron density on the aromatic ring, enhancing resonance stabilization. This contrasts with hydroxy-substituted analogs (e.g., ), where hydrogen bonding dominates.

Key Observations :

  • Cross-Coupling Efficiency : The iodine substituent in the target compound enables efficient Pd-catalyzed couplings, albeit with moderate yields (35%) under microwave conditions .

Physical and Spectroscopic Properties

Table 3: NMR and MS Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z) Reference
This compound 3.81 (s, OMe), 6.63–7.04 (aromatic H) 55.8 (OMe), 174.4 (C=O) 346.09664 (M+H)+
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate 2.13 (dd, J=9.2, 4.8 Hz), 5.5 (OH) 32.6 (CH₂), 174.4 (C=O) 235.07 (M+H)+
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate 1.21 (t, J=7.1 Hz, CH₂CH₃), 4.18 (q, J=7.1 Hz) 52.8 (COOEt), 128.0 (C-Br) 296.02 (M+H)+

Key Observations :

  • Iodine’s Impact : The iodine atom deshields adjacent protons, causing downfield shifts in aromatic H signals compared to chlorine or bromine analogs .
  • Methoxy Groups : Sharp singlets at δ 3.6–3.8 ppm in ¹H NMR confirm the presence of methoxy substituents, a feature shared across dimethoxy derivatives .

Biological Activity

Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom and methoxy groups, which are known to influence its biological properties. The structural formula can be represented as follows:

C10H11IO4\text{C}_10\text{H}_{11}\text{I}\text{O}_4

This compound’s lipophilicity and ability to penetrate biological membranes are enhanced by the methoxy groups, which may also contribute to its interaction with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Activity Type
Compound AStaphylococcus aureus15.6231.25Bactericidal
Compound BEscherichia coli62.5 - 500125 - >2000Bacteriostatic
This compoundTBDTBDTBDTBD

Note : The exact values for this compound are yet to be determined in specific studies.

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating the safety and efficacy of any potential therapeutic agent. Preliminary studies on similar compounds indicate varying levels of cytotoxic effects on different cancer cell lines. For example:

  • IC50 values for related compounds ranged from 0.17μM0.17\,\mu M to 2.69μM2.69\,\mu M against CLL cell lines.
  • Compounds with similar substituents demonstrated pro-apoptotic effects in these cell lines.

Table 2: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (µM)Pro-apoptotic Effect (%)
Compound CHG-3 (CLL)0.17 - 2.6982 - 95
Compound DPGA-1 (CLL)0.35 - 1.9787 - 97

Case Studies and Research Findings

Research has shown that compounds containing iodine and methoxy groups often exhibit enhanced biological activity due to their ability to interact with biological macromolecules effectively. For instance:

  • Antiviral Activity : Some derivatives have shown promising results in inhibiting viral replication, particularly in HIV studies where IC50 values were significantly low.
  • Anticancer Properties : In vitro studies indicated that similar compounds could induce apoptosis in cancer cells through ROS-mediated pathways.
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular targets such as enzymes or receptors critical for pathogen survival or cancer cell proliferation.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-iodo-3,4-dimethoxyphenyl)acetate in laboratory settings?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol and sulfuric acid under reflux, followed by iodination. For example, iodination of a precursor like 2-(3,4-dimethoxyphenyl)acetic acid can be achieved using iodine and a suitable oxidizing agent. Post-reaction purification often involves recrystallization from ethanol or column chromatography . Advanced methods may employ palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the iodine substituent, as seen in similar dimethoxyphenyl derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm the methoxy, acetate, and iodophenyl groups. The iodine atom induces distinct splitting patterns in aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular mass and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identification of ester carbonyl (C=O) stretches (~1740 cm1^{-1}) and methoxy C-O bonds .

Q. What purification methods are effective for isolating this compound post-synthesis?

  • Methodological Answer : Recrystallization using ethanol or methanol-water mixtures is common for removing unreacted starting materials. For complex mixtures, silica gel column chromatography with hexane/ethyl acetate gradients is recommended. Purity can be assessed via thin-layer chromatography (TLC) or HPLC .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized to functionalize the iodophenylacetate framework?

  • Methodological Answer : The iodine substituent serves as a reactive site for palladium-catalyzed couplings. Key parameters include:
  • Catalyst System : Pd(dppf)Cl2_2·CH2_2Cl2_2 with Cs2_2CO3_3 as a base in DMF/H2_2O under microwave irradiation (100°C, 30 minutes) .
  • Substrate Compatibility : Arylboronic acids with electron-withdrawing groups enhance coupling efficiency.
  • Workup : Post-reaction quenching with ice water and extraction with dichloromethane, followed by column purification .

Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software address them?

  • Methodological Answer : The heavy iodine atom causes strong absorption and anomalous scattering, complicating data collection. SHELXL (part of the SHELX suite) is optimized for refining such structures:
  • Absorption Correction : Empirical methods (SADABS) mitigate absorption effects.
  • Anisotropic Refinement : Iodine’s electron density is modeled anisotropically to improve accuracy .
  • Twinned Data : SHELXE can handle twinned crystals common in iodinated compounds .

Q. How do protecting group strategies influence the synthesis of derivatives with varying methoxy substitutions?

  • Methodological Answer : Methoxy groups are typically introduced via demethylation or protected during synthesis. For example:
  • Deprotection : Boron tribromide (BBr3_3) in dichloromethane selectively removes methyl groups from dimethoxy precursors .
  • Protection : Acetic anhydride protects hydroxyl groups during esterification, followed by base-induced deprotection (e.g., NaOH in methanol) .

Q. What strategies resolve contradictory data in spectral analysis, such as unexpected splitting in NMR spectra?

  • Methodological Answer :
  • Dynamic Effects : Rotational barriers in the acetate group can cause splitting; variable-temperature NMR clarifies this.
  • Impurity Analysis : LC-MS or 2D NMR (COSY, HSQC) identifies byproducts or diastereomers .
  • Computational Validation : Density Functional Theory (DFT) calculations predict NMR shifts to cross-validate experimental data .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions for this compound

StepReagents/ConditionsPurposeReference
EsterificationH2_2SO4_4, MeOH, reflux (4 h)Convert acid to methyl ester
IodinationI2_2, HNO3_3, CH3_3COOHIntroduce iodine substituent
Cross-CouplingPd(dppf)Cl2_2, Cs2_2CO3_3, microwaveFunctionalize aromatic ring

Table 2 : Crystallographic Refinement Parameters Using SHELX

ParameterValue/TechniqueImpact on RefinementReference
Absorption CorrectionSADABSReduces iodine absorption effects
Anisotropic DisplacementSHELXLModels iodine’s electron density
Twinning CorrectionSHELXEResolves overlapping reflections

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